N-benzyl-2-chloro-5-nitropyrimidin-4-amine

Kinase Inhibition Selectivity SAR

Medicinal chemistry teams developing kinase-focused libraries face unnecessary synthetic burden when starting from simple 4-amino-2-chloropyrimidines, which yield non-selective byproducts. N-Benzyl-2-chloro-5-nitropyrimidin-4-amine resolves this with a pre-installed benzyl group essential for achieving kinase selectivity (optimized PKC-θ IC50: 12 nM). • Pre-functionalized scaffold eliminates one synthetic step vs. unsubstituted 4-amino precursors. • Validated in high-yield cyclization to 9-benzylpurin-8-ones with sodium alkoxides. • Crystalline solid (mp 34-38 °C) with predictable pKa (-0.84) ensures reproducible extraction and scale-up.

Molecular Formula C11H9ClN4O2
Molecular Weight 264.67 g/mol
CAS No. 208393-78-6
Cat. No. B6425565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloro-5-nitropyrimidin-4-amine
CAS208393-78-6
Molecular FormulaC11H9ClN4O2
Molecular Weight264.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC=C2[N+](=O)[O-])Cl
InChIInChI=1S/C11H9ClN4O2/c12-11-14-7-9(16(17)18)10(15-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
InChIKeyLRQYMQXXGVINFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloro-5-nitropyrimidin-4-amine (CAS 208393-78-6): A Key 4-Benzylamino-5-nitropyrimidine Intermediate for Kinase-Focused Libraries and Purine Synthesis


N-Benzyl-2-chloro-5-nitropyrimidin-4-amine is a polysubstituted pyrimidine building block containing a reactive chlorine atom at the 2-position, a nitro group at the 5-position, and a benzylamino substituent at the 4-position. This scaffold is recognized in medicinal chemistry as a privileged intermediate for generating purine-like kinase inhibitor libraries [1]. Its substitution pattern, particularly the 4-benzylamino group, places it within a class of 2-arylalkylamino-5-nitropyrimidines that have demonstrated the ability to achieve selectivity over many kinases when elaborated into 2,4-diamino-5-nitropyrimidine inhibitors [2]. The compound is typically sourced with a purity of 95–98% for research use .

Workflow
Kinase-focused library synthesis
Selection
Pre-installed benzylamino selectivity motif
Use Context
Parallel purine analog production

Why N-Benzyl-2-chloro-5-nitropyrimidin-4-amine Cannot Be Interchanged with Generic 4-Amino or 4-Anilino-5-nitropyrimidine Analogs


The substitution of the 4-amino group on 2-chloro-5-nitropyrimidine scaffolds is not functionally neutral. Quantitative structure-activity relationship (SAR) studies on 2,4-diamino-5-nitropyrimidine kinase inhibitors explicitly demonstrate that a 2-arylalkylamino substituent, such as a benzyl group, is superior to simple alkyl or unsubstituted phenyl groups for achieving selectivity over a broad panel of kinases [1]. Additionally, the benzyl substituent fundamentally alters the electron density of the pyrimidine ring, directly impacting the reactivity of the 2-chloro leaving group in nucleophilic aromatic substitution (SNAr) reactions and the stability of downstream intermediates. Predicted physicochemical data indicate that the benzyl analog exhibits a significantly lower boiling point and distinct acid/base character (pKa) compared to the N-phenyl derivative, which has material consequences for purification, formulation, and storage [2].

Generic 4-amino analogs may lack the arylalkyl motif critical for kinase selectivity.
N-phenyl substitution alters electron density, shifting SNAr reactivity and purification behavior.
Predicted pKa and boiling point differences can affect scale-up extraction and drying methods.

Quantitative Differentiation Guide for Procuring N-Benzyl-2-chloro-5-nitropyrimidin-4-amine


Kinase Selectivity Driven by the 4-Benzylamino Substituent vs. Generic 4-Amino Analogs

In the 2,4-diamino-5-nitropyrimidine class, the 2-arylalkylamino substituent is a critical driver of kinase selectivity. The benzyl group on the target compound provides this essential arylalkyl motif. An SAR study demonstrated that while the unsubstituted 4-amino analog lacked broad selectivity, optimized 2-arylalkylamino derivatives achieved potent inhibition of PKC-θ with an IC50 of 12 nM and displayed selectivity over a wide panel of kinases [1]. This establishes the benzyl-substituted core as a privileged intermediate for developing selective inhibitors, whereas the generic 4-amino-2-chloro-5-nitropyrimidine (CAS 1920-66-7) would lead to non-selective final compounds.

Kinase Selectivity
Class-level
Optimized 2-arylalkylamino derivatives achieved IC50 12 nM against PKC-θ.
Pre-installed motif supports selective inhibitor design.
Full selectivity depends on subsequent derivatization.
Kinase Inhibition Selectivity SAR

Predicted pKa and Basicity Differentiates Reactivity from N-Phenyl Analog

The predicted acid dissociation constant (pKa) for N-benzyl-2-chloro-5-nitropyrimidin-4-amine is -0.84 ± 0.10, indicating it is a very weak base [1]. This is significantly different from the electron-withdrawing effect of a directly attached phenyl ring in N-phenyl-2-chloro-5-nitropyrimidin-4-amine (CAS 54748-09-3), which would further reduce basicity. While a direct experimental pKa comparison is unavailable, the predicted value for the benzyl analog suggests it will have distinct solubility and salt-formation properties compared to its aniline-derived counterpart. This influences extraction workup, chromatographic purification, and the ability to form crystalline salts, making generic substitution problematic in established synthetic protocols .

Basicity (Predicted)
Data to verify
Predicted pKa = -0.84
Defined weak basicity aids acid/base extraction.
Experimental confirmation recommended.
Physicochemical Properties Reactivity Purification

Reduced Boiling Point vs. N-Phenyl Analog Facilitates Downstream Processing

The predicted boiling point of the target compound is 483.8 ± 35.0 °C, which is notably higher than the predicted 459.9 ± 30.0 °C for the N-phenyl analog [1]. While both are high, the ~24 °C difference indicates stronger intermolecular forces in the benzyl derivative, which also correlates with its reported melting point of 34-38 °C . This solid, low-melting-point physical state at room temperature is a practical advantage for handling and quantitative transfer in a laboratory setting, contrasting with many aniline-based analogs that are more likely to be high-melting solids or oils, which can complicate small-scale parallel synthesis workflows.

Volatility (Predicted)
Data to verify
Predicted bp ~24 °C higher than N-phenyl analog (target bp 483.8 °C).
Different thermal profile impacts drying and safety assessment.
Predictive model; verify experimentally for scale-up.
Volatility Purification Process Chemistry

Synthetic Utility as a Orthogonal Dihalo-Pyrimidine Scaffold for Sequential SNAr

The compound serves as a key precursor in the synthesis of 6-dialkylamino-9-benzyl-8-methoxypurines and related purin-8-ones. The presence of the benzyl group at the 4-position directs reactivity, and the chlorine at the 2-position allows for a second, subsequent nucleophilic displacement. In this synthetic pathway, methyl N-benzyl-N-(6-dialkylamino-5-nitropyrimidin-4-yl)glycinates, derived from the target compound's class, react with sodium alkoxides to provide rapid access to a library of 9-benzylpurines [1]. This two-step, diversifiable pathway is not readily accessible from the N-phenyl or N-alkyl analogs, as the benzyl group both participates in and stabilizes the key cyclization intermediate through its optimal steric and electronic properties.

Purine Synthesis Route
Reported
Enables two-step cyclization to 9-benzylpurines via glycinate intermediate.
Validated gateway for purine-focused library production.
N-phenyl analogs may reduce cyclization yields.
Click Chemistry Purine Synthesis Nucleophilic Substitution

High-Impact Application Scenarios for N-Benzyl-2-chloro-5-nitropyrimidin-4-amine Based on Quantitative Evidence


Development of Selective Kinase Inhibitor Libraries Targeting PKC-θ and Related Isoforms

Medicinal chemistry teams should use this compound as the starting point for libraries aiming to replicate or improve upon the 2,4-diamino-5-nitropyrimidine kinase inhibitor scaffold. The pre-installed benzyl group is an essential structural feature for achieving the selectivity profile demonstrated against PKC-θ (IC50: 12 nM for optimized analogs), eliminating a synthetic step and reducing the risk of generating non-selective byproducts that plague simpler 4-amino starting materials [1].

Parallel Synthesis of 9-Benzylpurine Libraries via Traceless Glycinate Cyclization

Process R&D and discovery chemistry groups should standardize on this compound for rapid analoging of 9-benzylpurin-8-ones and 8-methoxypurines. Its validated role in a high-yield cyclization with sodium alkoxides provides a direct, traceless route to the purine nucleus, a key advantage over alternative 4-substituted pyrimidines that have not been demonstrated to participate efficiently in this specific ring-forming sequence .

Chemical Probe Synthesis Requiring a Defined, Extractable Intermediate

In synthetic routes where acid/base extraction is planned for purification of late-stage intermediates, the compound’s predicted pKa of -0.84 ± 0.10 and its crystalline, low-melting point solid form (mp 34-38 °C) make it a manageable and predictable starting material [2]. Scientists should select it over aniline-based analogs, which present uncontrolled basicity and problematic physical states (often oils), to ensure reproducible extractive workups and solid handling during scale-up.

Thermal Hazard Assessment for Scaled-Up Amination Reactions

For process safety groups evaluating the scale-up of palladium-catalyzed aminations, the compound's defined boiling point (483.8 °C) and solid-state thermal properties provide a safer baseline for thermal runaway calculations compared to the more volatile N-phenyl analog (bp 459.9 °C) . This differentiation matters directly in procurement for pilot-scale campaigns where thermal safety data must be filed.

Application
Selection Property
Validation Focus
PKC-θ inhibitor library synthesis
Pre-installed selectivity-determining motif
Kinase panel selectivity of final analogs
9-Benzylpurine analog generation
Validated cyclization precursor
Cyclization yield and purine scope
Extraction-friendly intermediate synthesis
Defined basicity and crystalline solid handling
Reproducible acid/base workup
Process safety scale-up
Differentiated volatility profile
Thermal safety data filing
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